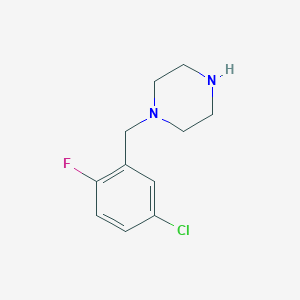

1-(5-Chloro-2-fluorobenzyl)piperazine

Beschreibung

Eigenschaften

Molekularformel |

C11H14ClFN2 |

|---|---|

Molekulargewicht |

228.69 g/mol |

IUPAC-Name |

1-[(5-chloro-2-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14ClFN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |

InChI-Schlüssel |

LOZDMYBQETXJLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)Cl)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(5-Chloro-2-fluorobenzyl)piperazine and Analogues

The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperazine and related N-benzylpiperazine derivatives is predominantly achieved through several reliable methods, including nucleophilic substitution, microwave-assisted protocols, and reductive amination strategies.

Nucleophilic Substitution Approaches Utilizing Substituted Benzyl (B1604629) Halides and Piperazine (B1678402) Derivatives

The most direct and widely employed method for synthesizing 1-(5-Chloro-2-fluorobenzyl)piperazine is the nucleophilic substitution reaction between a suitable 5-chloro-2-fluorobenzyl halide and piperazine. This reaction leverages the nucleophilic nature of the secondary amine groups in the piperazine ring, which readily attack the electrophilic benzylic carbon of the benzyl halide.

Benzylic halides are particularly reactive towards nucleophilic substitution due to the stability of the potential carbocation intermediate (in an SN1 pathway) or the accessible nature of the benzylic carbon for backside attack (in an SN2 pathway). The reaction typically proceeds by treating 5-chloro-2-fluorobenzyl chloride or bromide with piperazine in the presence of a base to neutralize the hydrogen halide byproduct. To favor monosubstitution and minimize the formation of the 1,4-disubstituted byproduct, an excess of piperazine is often used. nih.gov

Alternatively, a protecting group strategy can be employed. For instance, tert-butyl piperazine-1-carboxylate can be reacted with the benzyl halide, followed by the removal of the Boc protecting group under acidic conditions to yield the desired monosubstituted product. Piperazine's capacity to act as a potent nucleophile is also demonstrated in its reactions with other activated halides, such as in the synthesis of purine (B94841) analogs where it displaces a chlorine atom on the purine ring. nih.gov

Interactive Data Table: Nucleophilic Substitution Conditions

| Reactants | Solvent | Base | Key Conditions | Reference |

|---|---|---|---|---|

| Piperazine and 5-Chloro-2-fluorobenzyl halide | Ethanol or Acetonitrile | Excess Piperazine or K2CO3 | Reflux temperature | General Method nih.gov |

| tert-Butyl piperazine-1-carboxylate and Benzyl Halide | DMF | NaH | Reaction followed by acidic deprotection (e.g., HCl in dioxane) | Analogous Syntheses |

| Piperazine and 4,5-dichloro-3H-1,2-dithiol-3-one | Methanol | Excess Piperazine | Room temperature for monosubstitution | mdpi.com |

| 6-chloro-9-cyclopentylpurine and Substituted Piperazines | Ethanol | Et3N | Nucleophilic aromatic substitution | nih.gov |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool. mdpi.com For nucleophilic substitution reactions leading to N-benzylpiperazines, microwave irradiation can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. researchgate.net This acceleration is attributed to the efficient and rapid heating of the polar reactants and solvents by the microwave energy, leading to increased molecular motion and collision frequency.

In a typical microwave-assisted procedure, the reactants (e.g., 5-chloro-2-fluorobenzyl chloride and piperazine) are mixed in a suitable solvent within a sealed vessel and subjected to microwave irradiation at a controlled temperature. This technique not only speeds up the reaction but often leads to higher yields and cleaner products, simplifying purification processes. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 10–12 hours | 3–5 minutes | researchgate.net |

| Energy Input | Less efficient, bulk heating | Direct, efficient heating of polar molecules | General Principle mdpi.com |

| Yields | Often lower | Often higher and with fewer byproducts | researchgate.net |

Reductive Amination Strategies in Piperazine Derivative Synthesis

Reductive amination provides an alternative and versatile route for the synthesis of 1-benzylpiperazine (B3395278) analogues. This method involves the reaction of an aldehyde, in this case, 5-chloro-2-fluorobenzaldehyde, with piperazine. The initial reaction forms an unstable aminal or enamine intermediate, which is then reduced in situ to the final amine product without being isolated. mdpi.com

A variety of reducing agents can be employed for this transformation. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective and widely used for this purpose. nih.gov Other common reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. mdpi.com This approach is highly valuable in medicinal chemistry as it is typically high-yielding and tolerates a wide range of functional groups. nih.govnih.gov

Interactive Data Table: Reductive Amination Reagents and Conditions

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Reference |

|---|---|---|---|---|

| 5-Chloro-2-fluorobenzaldehyde | Piperazine | Sodium triacetoxyborohydride (NaBH(OAc)3) | 1,2-Dichloroethane (DCE) or Acetonitrile | nih.govnih.gov |

| Aromatic Aldehydes | Primary/Secondary Amines | H2 with Cobalt-based composite catalyst | - | mdpi.com |

| Ketones | Piperazine derivatives | Sodium cyanoborohydride (NaBH3CN) | Methanol or Ethanol | General Method |

General Chemical Reactivity and Derivatization Strategies of the Core Structure

The 1-(5-Chloro-2-fluorobenzyl)piperazine structure possesses several reactive sites that allow for further chemical modification, including the aromatic benzyl ring and the nitrogen atoms of the piperazine moiety.

Substitution Reactions on the Benzyl Moiety

The benzyl ring of the molecule is a substituted benzene (B151609) ring and is susceptible to electrophilic aromatic substitution reactions. msu.edu The existing substituents—chloro, fluoro, and the piperazinylmethyl group—direct the position of any incoming electrophile. Both the halogen atoms (chloro and fluoro) and the alkyl-like piperazinylmethyl group are ortho-, para-directing. youtube.com

Given the positions of the current substituents (fluoro at C2, chloro at C5), the potential sites for further substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be the C3, C4, and C6 positions. The precise outcome would depend on the steric hindrance and the relative activating/deactivating strength of the existing groups. For example, nitration with nitric and sulfuric acid would likely introduce a nitro group at the positions directed by the present substituents. youtube.com

Oxidation and Reduction Pathways of the Piperazine Ring and Substituents

The piperazine ring contains two tertiary amine nitrogens, which are sites for oxidative reactions. Metabolic studies of related N-benzylpiperazine (BZP) and other arylpiperazine drugs show that the molecule can undergo several biotransformations. mdma.chresearchgate.net These include:

N-Oxidation: The tertiary nitrogen atoms can be oxidized to form N-oxides, a common metabolic pathway for tertiary amines. mdpi.com

N-Dealkylation: The benzyl group can be cleaved from the piperazine ring through oxidative N-dealkylation. This metabolic process, often mediated by cytochrome P450 enzymes, would yield piperazine and 5-chloro-2-fluorobenzaldehyde. mdma.chmdpi.comnih.gov

Ring Hydroxylation: The benzyl aromatic ring can be hydroxylated, as seen in the metabolism of the parent compound BZP. mdma.ch

The piperazine ring itself is generally stable and resistant to reduction under standard catalytic hydrogenation conditions. Cleavage of the ring would require more drastic chemical methods. The benzyl C-N bond, however, can be cleaved via hydrogenolysis under certain catalytic conditions.

Hydrolysis Reactions of Associated Functionalities

The susceptibility of functional groups associated with the 1-(5-chloro-2-fluorobenzyl)piperazine core to hydrolysis is a critical consideration in both synthetic chemistry and drug metabolism. The piperazine moiety itself is generally stable under typical hydrolysis conditions. However, functionalities attached to the second nitrogen atom of the piperazine ring, such as amides, carbamates, and esters, can undergo hydrolysis, often under acidic or basic conditions. This section explores the hydrolysis of such associated functionalities, drawing upon established principles and analogous reactions from the chemical literature.

The hydrolysis of amides, for instance, can be catalyzed by either acid or base. khanacademy.orgchemistrysteps.comyoutube.commasterorganicchemistry.com Generally, these reactions are not facile and often require harsh conditions such as prolonged heating. youtube.commasterorganicchemistry.com Basic hydrolysis of an amide proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an amine. chemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com

A common protecting group strategy in syntheses involving piperazine derivatives is the use of the tert-butyloxycarbonyl (Boc) group, which forms a carbamate. The N-Boc group is notably stable to a variety of nucleophilic reagents and basic hydrolysis conditions. nih.gov However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.gov

In the context of preparing intermediates for pharmaceuticals, the hydrolysis of ester functionalities attached to a piperazine scaffold is a key step. For example, the hydrolysis of N-Boc-piperazine ethyl acetate (B1210297) has been accomplished using lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water to yield the corresponding carboxylic acid lithium salt. google.com This reaction is a critical step in producing N-Boc-piperazine acetic acid, a valuable intermediate. google.com

The table below summarizes findings from the literature on the hydrolysis of functionalities associated with piperazine derivatives, which can be considered analogous to potential derivatives of 1-(5-chloro-2-fluorobenzyl)piperazine.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides invaluable insight into the electronic and vibrational states of the molecule, allowing for the confirmation of its covalent structure and the identification of its constituent functional groups.

While specific experimental spectra for 1-(5-Chloro-2-fluorobenzyl)piperazine are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and piperazine (B1678402) protons. The three protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their multiplicities (doublet, doublet of doublets) and coupling constants determined by their positions relative to the fluorine and chlorine substituents. The two benzylic protons (Ar-CH₂-N) would likely appear as a singlet around δ 3.5-3.7 ppm. The eight protons of the piperazine ring are expected to present as two broad signals or complex multiplets in the δ 2.4-3.2 ppm range. The broadness of these signals is a result of the rapid chair-to-chair interconversion of the piperazine ring at room temperature, which often leads to the averaging of axial and equatorial proton environments. nih.gov

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. Six distinct signals are anticipated for the aromatic carbons of the 5-chloro-2-fluorobenzyl group, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The benzylic carbon (Ar-CH₂) would likely resonate around δ 60-65 ppm. The piperazine ring carbons are expected to produce two signals in the δ 45-55 ppm region, corresponding to the carbons adjacent to the substituted and unsubstituted nitrogen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 160 |

| Benzylic CH₂ | ~3.6 | ~62 |

| Piperazine CH₂ (N-CH₂-Ar) | 2.4 - 2.8 (broad) | ~53 |

| Piperazine CH₂ (N-H) | 2.8 - 3.2 (broad) | ~45 |

Infrared spectroscopy is used to identify the functional groups within the molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of 1-(5-Chloro-2-fluorobenzyl)piperazine is predicted to exhibit several characteristic absorption bands.

Key expected peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperazine and benzyl (B1604629) groups (below 3000 cm⁻¹). libretexts.org Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The presence of the C-F and C-Cl bonds would be confirmed by strong absorptions in the fingerprint region, typically around 1200-1250 cm⁻¹ for the C-F stretch and 700-800 cm⁻¹ for the C-Cl stretch. The C-N stretching of the piperazine ring would be visible in the 1100-1200 cm⁻¹ range. A broad absorption band corresponding to the N-H stretch of the secondary amine in the piperazine ring is expected around 3200-3400 cm⁻¹. mdpi.com

Predicted Characteristic IR Absorption Bands

| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Piperazine) | Stretch | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3010 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-F | Stretch | 1200 - 1250 |

| C-N | Stretch | 1100 - 1200 |

| C-Cl | Stretch | 700 - 800 |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For 1-(5-Chloro-2-fluorobenzyl)piperazine (C₁₁H₁₄ClFN₂), the calculated molecular weight is approximately 228.7 g/mol . chemsrc.com The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 228 and an isotope peak ([M+2]⁺) at m/z 230 with an intensity of about one-third that of the molecular ion, which is characteristic of a compound containing one chlorine atom.

The fragmentation pattern is expected to be dominated by the cleavage of the benzylic C-N bond, which is the weakest bond in the molecule. This would lead to two primary fragmentation pathways:

Formation of a stable 5-chloro-2-fluorobenzyl cation at m/z 159. This fragment may further lose HCl to give an ion at m/z 123.

Formation of a piperazine-containing fragment. A common fragmentation pattern for benzylpiperazines is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. europa.eu However, the most characteristic fragment is often the substituted benzyl cation. researchgate.netauburn.edu Cleavage within the piperazine ring itself would produce characteristic ions at m/z 56 or 85. auburn.edu

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure |

| 228/230 | [M]⁺ Molecular Ion |

| 159/161 | [C₇H₅ClF]⁺ (5-Chloro-2-fluorobenzyl cation) |

| 99 | [C₅H₁₁N₂]⁺ (Piperazin-1-yl-methyl cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazine ring fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |

X-ray Crystallography for Solid-State Structural Determination and Conformation

Although a specific crystal structure for 1-(5-Chloro-2-fluorobenzyl)piperazine has not been reported in the surveyed literature, extensive crystallographic data on related piperazine derivatives allow for a reliable prediction of its solid-state structure. researchgate.netresearchgate.net X-ray crystallography of similar compounds consistently shows that the piperazine ring adopts a chair conformation. nih.goved.ac.uknih.gov This is the most thermodynamically stable conformation as it minimizes both angular and torsional strain.

In the solid state, the bulky 5-chloro-2-fluorobenzyl substituent would be expected to occupy an equatorial position on the piperazine ring to minimize steric hindrance. researchgate.net The bond lengths and angles within the molecule are expected to be within the normal ranges for C-C, C-N, C-H, C-Cl, and C-F bonds. For instance, C-N bond lengths within the piperazine ring are typically found to be in the range of 1.45-1.47 Å. researchgate.net

Conformational Studies of the Piperazine Ring and Dihedral Angles of Substituents

The conformational flexibility of the piperazine ring is a key feature of its structure. In solution, the ring undergoes rapid interconversion between two chair conformations. However, in the solid state, it is locked into a single, low-energy chair form. nih.govresearchgate.net

The orientation of the benzyl substituent relative to the piperazine ring is defined by the dihedral angle. Based on crystal structures of analogous compounds like 1,4-dibenzylpiperazine, the dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring is expected to be significant, indicating that the rings are not coplanar. researchgate.net This twisted arrangement is a result of optimizing electronic and steric interactions. The substituent at the N-1 position of the piperazine ring typically adopts an equatorial orientation to avoid unfavorable 1,3-diaxial interactions, a principle that holds true for a wide range of N-substituted piperidines and piperazines. nih.gov

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is crucial in predicting the binding mode and affinity of a ligand, such as 1-(5-Chloro-2-fluorobenzyl)piperazine, to the active site of a biological target, typically a protein or enzyme.

Similarly, docking simulations of piperazine (B1678402) derivatives with the androgen receptor have shown that stable complexes are formed through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In the context of 1-(5-Chloro-2-fluorobenzyl)piperazine, docking studies could predict its binding affinity and pose within a target's active site, providing a rational basis for its potential pharmacological activity. For example, a hypothetical docking study of this compound with a target receptor might yield results similar to those observed for other potent piperazine derivatives.

Table 1: Hypothetical Molecular Docking Results for 1-(5-Chloro-2-fluorobenzyl)piperazine and Related Compounds

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1-(5-Chloro-2-fluorobenzyl)piperazine | 5-HT1A Receptor | -8.5 | Asp116, Phe361, Tyr390 |

| 1-Phenyl-4-((4-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 | Not Specified nih.gov |

| 4-(4-((4-Phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 | Not Specified nih.gov |

| Piperazine-Oxadiazole Derivative (VSM 3) | hMAO-A Enzyme | -9.6 | Not Specified cuestionesdefisioterapia.com |

| Piperazine-Oxadiazole Derivative (VSM 6) | hMAO-A Enzyme | -8.6 | Not Specified cuestionesdefisioterapia.com |

This table includes hypothetical data for 1-(5-Chloro-2-fluorobenzyl)piperazine to illustrate the potential output of molecular docking simulations, alongside actual data for related compounds from cited literature.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, offering insights into the conformational changes and the strength of interactions within the complex.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

QSAR studies on various classes of piperazine derivatives have been highly successful in building predictive models for their biological activities. nih.govnih.govnih.govmdpi.com For example, a QSAR study on arylpiperazine derivatives as anti-proliferative agents against prostate cancer cell lines identified descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3 as being strongly correlated with activity. nih.gov The resulting model showed good statistical significance with a high correlation coefficient (R²) and predictive ability (Q²). nih.gov

In the context of 1-(5-Chloro-2-fluorobenzyl)piperazine, a QSAR study would involve synthesizing a series of analogs with variations in the benzyl (B1604629) and piperazine moieties. The biological activity of these compounds would be determined experimentally, and then various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a QSAR model. This model could then be used to predict the activity of other hypothetical analogs, thereby guiding the synthesis of more potent compounds.

Table 2: Example of a QSAR Model for Piperazine Derivatives

| Model Type | Statistical Parameter | Value | Significance |

| 3D-QSAR (CoMSIA) | Cross-validated correlation coefficient (Q²) | 0.587 | Good predictive ability semanticscholar.org |

| Non-cross-validated correlation coefficient (R²ncv) | 0.900 | Strong correlation between descriptors and activity semanticscholar.org | |

| Predicted correlation coefficient for test set (R²pre) | 0.897 | Excellent external predictivity semanticscholar.org | |

| 2D-QSAR | R² | 0.8483 | Strong correlation nih.gov |

| Adjusted R² | 0.8078 | Model accounts for the number of descriptors nih.gov | |

| Cross-validated Q² | 0.7122 | Good internal predictivity nih.gov | |

| External validation (R²test) | 0.6682 | Good external predictivity nih.gov |

This table presents statistical parameters from actual QSAR studies on piperazine derivatives to illustrate the robustness of such models.

Density Functional Theory (DFT) Applications in Electronic Structure and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, electronic properties, and vibrational frequencies of a molecule like 1-(5-Chloro-2-fluorobenzyl)piperazine.

In studies of piperazine derivatives, DFT has been used to calculate various molecular descriptors for QSAR models, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. DFT can also be used to predict infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound. researchgate.net

For 1-(5-Chloro-2-fluorobenzyl)piperazine, DFT calculations could be used to optimize its three-dimensional structure and to determine its electronic properties, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack. This information can be invaluable for understanding how the molecule might interact with its biological target.

Biological Activity Profiling and Mechanistic Investigations in Research Models

Receptor Binding and Functional Assays for Target Interaction

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known for its interaction with various receptor systems. However, specific data for the 1-(5-Chloro-2-fluorobenzyl)piperazine derivative is not uniformly available across all major receptor families.

Neurotransmitter Receptor Systems Modulation (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)

Research into the broader class of phenylpiperazine and benzylpiperazine analogues has consistently shown affinities for both dopamine and serotonin receptors. nih.govnih.govmdpi.com For instance, studies on chlorophenylpiperazine (B10847632) analogues have identified them as high-affinity ligands for the dopamine transporter. nih.gov Similarly, other research on N-phenylpiperazine derivatives has demonstrated high affinity for the D3 dopamine receptor subtype over the D2 subtype. mdpi.com In the context of serotonin receptors, various substituted piperazine compounds have been evaluated, with substitutions on the phenyl ring significantly influencing binding affinity at 5-HT1A and 5-HT2A receptors. nih.gov

Despite the extensive research on related structures, a specific analysis of 1-(5-Chloro-2-fluorobenzyl)piperazine's binding profile and functional activity at serotonin and dopamine receptors is not detailed in the currently available scientific literature.

Interactive Table 1: Neurotransmitter Receptor Binding Profile

| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay Results |

|---|---|---|

| Serotonin Receptors | Data Not Available | Data Not Available |

Chemokine Receptor Antagonism Studies (e.g., CCR1)

Chemokine receptors, particularly CCR1, are significant targets in the study of inflammatory diseases. nih.gov The piperazine moiety is a key feature in several classes of chemokine receptor antagonists. acs.orgnih.gov Research has led to the development of potent small-molecule CCR1 antagonists for various therapeutic applications. acs.org However, specific studies detailing the antagonistic activity of 1-(5-Chloro-2-fluorobenzyl)piperazine at the CCR1 receptor have not been reported in the reviewed literature.

Transient Receptor Potential Mucolipin (TRPML) Channel Modulation

TRPML channels are ion channels primarily located in the membranes of late endosomes and lysosomes, playing a crucial role in cellular trafficking and signaling. nih.govnih.gov While various synthetic small molecules have been identified as modulators of TRPML channel activity, there is no currently available research that specifically investigates the effect of 1-(5-Chloro-2-fluorobenzyl)piperazine on these channels. plu.mxresearchgate.net

Enzyme Inhibition Studies and Mechanistic Elucidation

The inhibitory potential of 1-(5-Chloro-2-fluorobenzyl)piperazine against various enzymes has been a subject of scientific inquiry, particularly in the context of neurodegenerative diseases and pigmentation disorders.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com Many compounds incorporating a piperazine structure have been synthesized and evaluated as cholinesterase inhibitors. nih.govmdpi.comnih.gov However, based on a review of available studies, specific IC₅₀ values and mechanistic details for the inhibition of either acetylcholinesterase or butyrylcholinesterase by 1-(5-Chloro-2-fluorobenzyl)piperazine have not been reported.

Interactive Table 2: Cholinesterase Inhibition Profile

| Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|

| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610). mdpi.com Its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. mdpi.com The 1-(4-fluorobenzyl)piperazine (B185958) fragment, a close structural isomer of the title compound, has been identified as a key feature in a series of potent tyrosinase inhibitors. nih.govnih.gov

Studies on these related compounds show that they act as effective inhibitors of tyrosinase, with some derivatives exhibiting competitive inhibition. nih.gov For example, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to be a competitive inhibitor with an IC₅₀ value of 0.18 µM, significantly more potent than the reference compound kojic acid. nih.gov Kinetic analyses of these related molecules indicate that the fluorobenzylpiperazine moiety likely orients within the enzyme's active site, interacting with the binuclear copper center. nih.gov While these findings on structurally similar molecules are significant, specific kinetic data and the precise mechanism of inhibition for 1-(5-Chloro-2-fluorobenzyl)piperazine itself are not yet detailed in published research.

Interactive Table 3: Tyrosinase Inhibition Profile

| Enzyme Source | IC₅₀ (µM) | Inhibition Type |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(5-Chloro-2-fluorobenzyl)piperazine |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone |

| Kojic acid |

| Acetylcholine |

| Serotonin |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) represents a family of enzymes crucial for cellular processes, including DNA repair and the maintenance of genomic integrity. nih.gov The inhibition of PARP, particularly PARP-1, has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The therapeutic concept of synthetic lethality, which links PARP inhibition with these specific mutations, has driven the development of numerous inhibitors. nih.gov

While direct enzymatic inhibition data for 1-(5-Chloro-2-fluorobenzyl)piperazine is not extensively detailed in the available literature, the broader benzylpiperazine scaffold is a subject of investigation for PARP-1 inhibition. For instance, extensive structure-activity relationship (SAR) studies have been conducted on series like 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one, leading to the identification of potent PARP-1 inhibitors active in BRCA-deficient cells. researchgate.net In silico studies, including molecular docking and molecular dynamics, have been employed to evaluate the inhibitory potential of related structures. One such study investigated piperazine-substituted naphthoquinone derivatives, including the structurally similar 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione. nih.govacs.org These computational models help predict binding affinity and interactions with critical amino acid residues within the PARP-1 catalytic site, suggesting that the benzylpiperazine moiety can be a key pharmacophoric feature for potent inhibition. nih.govacs.org These findings underscore the potential of this chemical class, including 1-(5-Chloro-2-fluorobenzyl)piperazine, as a basis for the development of novel PARP inhibitors.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition in Microbial Systems

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme essential for the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govrsc.org It catalyzes the NAD+-dependent conversion of inosine (B1671953) 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.govmdpi.com Because microbial pathogens rely on the rapid proliferation and expansion of their guanine nucleotide pool, IMPDH has been identified as a promising target for the development of new antimicrobial agents. rsc.orgnih.gov The structural and kinetic differences between microbial and human IMPDH enzymes allow for the possibility of designing selective inhibitors, a crucial aspect for therapeutic development. rsc.org

Research has explored various chemical scaffolds for their ability to inhibit microbial IMPDH. For example, a class of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues was synthesized and evaluated for inhibitory activity against IMPDH from Mycobacterium tuberculosis. nih.gov This work established the importance of the piperazine ring for target-selective whole-cell activity. nih.gov While these studies highlight the utility of the piperazine core in designing IMPDH inhibitors, specific investigations into the activity of 1-(5-Chloro-2-fluorobenzyl)piperazine against microbial IMPDH are not prominently featured in the reviewed scientific literature.

Neprilysin (NEP) Enzyme Inhibition

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that is widely distributed in various tissues, including the kidneys, vascular endothelium, and central nervous system. nih.gov The enzyme is responsible for the degradation and inactivation of a range of endogenous vasoactive peptides, most notably natriuretic peptides, bradykinin, and substance P. nih.gov By inhibiting NEP, the levels of these beneficial peptides are increased, leading to effects such as vasodilation, natriuresis, and diuresis. This mechanism forms the basis of a significant therapeutic strategy for conditions like heart failure. nih.govnih.gov

The development of NEP inhibitors has led to novel therapeutic agents, such as angiotensin receptor-neprilysin inhibitors (ARNIs), which combine NEP inhibition with angiotensin receptor blockade to achieve enhanced cardioprotective effects. nih.gov While the field of NEP inhibition is an active area of pharmaceutical research, specific studies detailing the evaluation of 1-(5-Chloro-2-fluorobenzyl)piperazine as an inhibitor of the neprilysin enzyme were not identified in the surveyed literature.

In Vitro Cellular Activity Assessment

Cytotoxicity Studies in Defined Cancer Cell Lines

The cytotoxic potential of N-benzoyl and N-benzyl piperazine derivatives has been evaluated across a diverse panel of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant cell growth inhibitory activity. nih.gov For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed broad cytotoxic effects against cell lines derived from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.net

Compounds featuring halogen substitutions on the benzoyl or benzyl (B1604629) moieties often display promising GI50 values (the concentration required to inhibit cell growth by 50%). nih.gov Studies on other related structures, such as 1,2-benzothiazine derivatives bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, have shown potent cytotoxicity against the MCF7 breast adenocarcinoma cell line, in some cases exceeding that of the reference drug doxorubicin. nih.gov Similarly, the indenoisoquinoline derivative SJ10, which contains a piperazine moiety, exhibited potent antiproliferative activity against a panel of NCI human central nervous system (CNS) cancer cell lines, including SF-268 and U251. mdpi.com These findings collectively indicate that the substituted benzylpiperazine scaffold is a promising framework for the development of cytotoxic agents against various cancer types.

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), HCT-116 (Colon), MCF7 (Breast), T47D (Breast), HEP3B (Liver), CAMA-1 (Breast) | Showed significant growth inhibition; GI50 values in the low micromolar range. Compound with 4-CF3 substitution (5c) had GI50 of 0.44 µM against T47D and 1.67 µM against HEP3B. | nih.govresearchgate.netmdpi.com |

| 1,2-Benzothiazine with 1-(3,4-dichlorophenyl)piperazine | MCF7 (Breast Adenocarcinoma) | Demonstrated higher cytotoxicity than the reference drug doxorubicin. | nih.gov |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) | SF-268, U251, SNB-75 (CNS Cancer) | Exhibited complete growth inhibition (-100%) against SF-268 and potent activity against other CNS lines at 10 µM. | mdpi.com |

Antimelanogenic Effects in Cellular Models

Derivatives of fluorobenzylpiperazine have been identified as potent inhibitors of tyrosinase, the key enzyme responsible for catalyzing the rate-limiting steps in melanin biosynthesis. nih.govnih.govnih.gov The inhibition of this enzyme is a primary strategy for developing agents to treat hyperpigmentation disorders. nih.govfrontiersin.org In research models, these compounds have demonstrated significant antimelanogenic effects.

Studies utilizing B16F10 murine melanoma cells, a standard model for assessing melanogenesis, have shown that certain 4-fluorobenzylpiperazine derivatives can effectively reduce melanin production. nih.govunica.it For example, the competitive tyrosinase inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone proved to be approximately 100-fold more active against mushroom tyrosinase than the reference compound kojic acid. nih.govnih.gov Crucially, this compound also exerted a significant antimelanogenic effect in B16F10 cells without showing cytotoxicity at the tested concentrations. nih.govnih.gov This indicates that the observed reduction in melanin is due to the specific inhibition of the melanogenesis pathway rather than general cell toxicity. These findings highlight the potential of the fluorobenzylpiperazine scaffold as a basis for developing effective and non-toxic skin-lightening agents. nih.govunica.it

| Compound Derivative | Target Enzyme | IC50 (vs. Mushroom Tyrosinase) | Cellular Model | Key Cellular Finding | Reference |

|---|---|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 µM | B16F10 Melanoma Cells | Exerted antimelanogenic effects in the absence of cytotoxicity. | nih.govnih.gov |

| Compound 25 (a dinitro-substituted 4-fluorobenzylpiperazine derivative) | Tyrosinase | 0.96 µM | B16F10 Melanoma Cells | Showed antimelanogenic effects with no considerable cytotoxicity. Potency was ~20-fold higher than kojic acid. | nih.govunica.it |

| Kojic Acid (Reference) | Tyrosinase | 17.76 µM | B16F10 Melanoma Cells | Standard reference compound for tyrosinase inhibition. | nih.govnih.govnih.gov |

Antimicrobial Activity Investigations

The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively screened for antimicrobial properties. acgpubs.orgresearchgate.net Various N-substituted piperazine compounds have demonstrated significant activity against a broad spectrum of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. acgpubs.orgresearchgate.netnih.gov

Studies have shown that synthesized piperazine derivatives can be effective against bacteria such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgresearchgate.net Antifungal activity has also been observed against species like Candida albicans, Aspergillus niger, and Aspergillus fumigatus. acgpubs.orgresearchgate.net The mechanism of action for some piperazine-based antimicrobial polymers involves targeting the cytoplasmic membrane of the bacteria, which leads to the leakage of intracellular components and subsequent cell death. nih.gov The specific antimicrobial profile can be significantly influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a 2-chlorobenzylthio moiety into a ciprofloxacin-piperazine derivative resulted in high activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 0.06 µg/mL. researchgate.net

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Substituted phenylpiperazine derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli (Bacteria); C. albicans, A. niger, A. flavus (Fungi) | Many compounds showed significant antibacterial and antifungal properties. | acgpubs.orgresearchgate.net |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli (Bacteria); A. fumigatus, A. flavus, A. niger (Fungi) | Significant activity against bacterial strains; less active against the tested fungi. | nih.gov |

| Piperazines with N,N'-bis(1,3,4-thiadiazole) moiety | E. coli, S. aureus, B. subtilis (Bacteria) | Showed significant activity against Gram-negative strains, especially E. coli. | mdpi.com |

| Ciprofloxacin derivative with 2-chlorobenzylthio-piperazine | Staphylococcus aureus, Staphylococcus epidermidis | Exhibited high activity with MIC values of 0.06 µg/mL. | researchgate.net |

An article focusing on the chemical compound “1-(5-Chloro-2-fluorobenzyl)piperazine” is not available in the search results.

Structure Activity Relationship Sar and Design Principles

Influence of Halogen Substituents (Chlorine and Fluorine) on Biological Activity and Binding Affinity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. In 1-(5-Chloro-2-fluorobenzyl)piperazine, the chlorine and fluorine atoms on the benzyl (B1604629) ring play a significant role in defining its biological activity.

Halogen substitution can influence a molecule's lipophilicity, electronic character, and metabolic stability. The electron-withdrawing nature of chlorine and fluorine can alter the acidity of nearby protons and influence hydrogen bonding capabilities. mdpi.com Furthermore, the size of the halogen atom can affect how the molecule fits into a receptor's binding pocket. Studies on other halogenated compounds have shown that moving from fluorine to iodine can significantly change potency, suggesting that atomic size is a critical factor in biological interactions. nih.gov

In the context of piperazine-containing compounds, the introduction of electron-withdrawing substituents like chloro- or fluoro- groups on an associated benzene (B151609) ring has been shown to enhance anti-tumor activity. nih.gov For instance, studies on N-(substituted phenyl)piperazine derivatives have demonstrated that compounds with 3,4-dichloro substitutions exhibit potent antimycobacterial activity. mdpi.com This suggests that the specific placement of chlorine and fluorine in the 5- and 2-positions of the benzyl group in 1-(5-Chloro-2-fluorobenzyl)piperazine is likely optimized to confer a specific electronic and steric profile that enhances its binding affinity to its biological target(s).

The table below illustrates how different substituents on the phenyl ring of piperazine (B1678402) derivatives can affect their biological activity, using antimycobacterial activity as an example.

| Compound | Phenyl Ring Substitution | Antimycobacterial Activity (MIC in µM) |

| Analogue 1 | 3,4-dichloro | < 3.80 |

| Analogue 2 | 3-trifluoromethyl | > 100 |

| Analogue 3 | 4-diphenylmethyl | < 3.80 |

This table is illustrative, based on data for N-(substituted phenyl)-piperazine-based conjugates. mdpi.com

Role of the Piperazine Moiety in Molecular Recognition and Pharmacological Profile

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions. benthamdirect.comwikipedia.org It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas. nih.govnih.gov The piperazine moiety in 1-(5-Chloro-2-fluorobenzyl)piperazine is fundamental to its pharmacological profile for several reasons.

Physicochemical Properties: The two nitrogen atoms in the piperazine core can be protonated at physiological pH, which can increase the water solubility of the molecule. nih.govresearchgate.net This is a crucial property for drug candidates, affecting their absorption and distribution in the body.

Receptor Interaction: The piperazine ring is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and ionic interactions. researchgate.net It often serves as a key binding element.

Structural Scaffold: The piperazine ring acts as a conformationally restricted linker, holding the benzyl group and another substituent in a specific spatial orientation. This precise positioning is often critical for optimal interaction with a receptor binding site. researchgate.net

A compelling example of the piperazine moiety's importance comes from a comparative study of histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands. Replacing a piperazine ring with a piperidine (B6355638) moiety in one compound resulted in a dramatic shift in binding affinity, particularly for the σ1 receptor. nih.gov This highlights the critical role of the piperazine structure in molecular recognition. nih.gov

| Compound | Core Moiety | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

|---|---|---|---|

| Analogue 4 | Piperazine | 3.17 | 1531 |

| Analogue 5 | Piperidine | 7.70 | 3.64 |

Data from a study comparing piperazine and piperidine derivatives shows the significant impact of the heterocyclic core on binding affinity at the sigma-1 receptor (σ₁R). nih.gov

Impact of Benzyl Group Modifications on Compound Activity and Selectivity

The benzyl group, particularly the halogenated phenyl ring, is another critical component for activity. Modifications to this group can profoundly impact a compound's potency and selectivity. In the case of 1-(5-Chloro-2-fluorobenzyl)piperazine, the benzyl moiety is not just a simple linker; its substituted aromatic ring is designed to interact specifically with a target pocket.

Structure-activity relationship studies on related benzylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring are crucial. For example, in a series of antitubercular compounds, the benzyl urea (B33335) and piperonyl moieties were identified as essential features for activity. nih.gov In another study, the 4-fluorobenzyl and piperazine moieties were deemed critical functional groups for anticancer properties. nih.gov

Modifying the benzyl group can involve:

Altering Substituents: Changing the position or type of halogen atoms (e.g., moving the chlorine from the 5- to the 4-position) or replacing them with other groups (e.g., methyl, methoxy) would likely alter the electronic distribution and steric profile, leading to changes in binding affinity.

Modifying the Linker: Changing the methylene (B1212753) (-CH2-) linker between the phenyl ring and the piperazine nitrogen could affect the flexibility and orientation of the benzyl group, thereby influencing how it fits into the binding site.

These modifications are a key strategy in lead optimization to fine-tune a compound's activity and selectivity for its intended target while minimizing off-target effects.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical structures with similar biological activity but improved properties. nih.govnih.govresearchgate.net These techniques are particularly relevant when optimizing a lead compound like 1-(5-Chloro-2-fluorobenzyl)piperazine.

A bioisostere is a functional group that can replace another while retaining the desired biological activity. researchgate.net The piperazine ring is a common target for bioisosteric replacement to enhance potency, improve pharmacokinetic properties, or secure novel intellectual property. researchgate.netacs.org

Common bioisosteric replacements for the piperazine moiety include:

Piperidine: As discussed earlier, this can dramatically alter receptor selectivity. nih.gov

Homopiperazine: A seven-membered ring that can offer different conformational flexibility. researchgate.netacs.org

Bicyclic Diamines: Rigid structures like 3,8-diazabicyclo[3.2.1]octane can serve as piperazine mimetics, offering a more defined three-dimensional structure. researchgate.net

Spirodiamines: These have been shown to beneficially affect activity and reduce cytotoxicity when replacing a piperazine ring in certain drugs. enamine.netenamine.net

Scaffold hopping involves replacing the entire core structure (e.g., the benzylpiperazine scaffold) with a functionally equivalent but structurally distinct scaffold, while preserving the key pharmacophoric features responsible for biological activity. This approach allows medicinal chemists to explore new chemical space and potentially overcome issues with the original scaffold, such as poor metabolic stability or toxicity. nih.gov

| Original Moiety | Potential Bioisostere / Scaffold | Rationale for Replacement |

| Piperazine | Piperidine | Modulate selectivity, alter basicity. nih.gov |

| Piperazine | 3,8-diazabicyclo[3.2.1]octane | Introduce conformational rigidity. researchgate.net |

| Piperazine | Spirodiamine | Improve activity, reduce cytotoxicity. enamine.netenamine.net |

Rational Design Strategies for Novel Analogues with Targeted Biological Functions

The rational design of new analogues based on the 1-(5-Chloro-2-fluorobenzyl)piperazine structure relies on a deep understanding of its SAR. By leveraging this knowledge, chemists can create new molecules with potentially enhanced potency, selectivity, or improved drug-like properties. nih.govnih.gov

A rational design cycle typically involves:

Target Identification: Understanding the three-dimensional structure of the biological target (e.g., an enzyme or receptor).

SAR Analysis: Using data from existing compounds to understand which molecular features are essential for activity (the pharmacophore). For this compound, key features are the halogenated benzyl ring and the basic nitrogen of the piperazine.

In Silico Modeling: Employing computational tools to predict how newly designed analogues will bind to the target. This can help prioritize which compounds to synthesize.

Synthesis and Biological Evaluation: Synthesizing the prioritized analogues and testing their biological activity. The results then feed back into the SAR analysis for the next design cycle.

For example, based on the SAR of 1-(5-Chloro-2-fluorobenzyl)piperazine, a rational design approach could explore tethering a secondary pharmacophore to the second nitrogen of the piperazine ring to achieve dual-target activity or to enhance binding to a specific sub-pocket of the primary target. researchgate.net By combining the established importance of the halogenated benzyl group with novel modifications to other parts of the molecule, researchers can systematically develop new compounds with precisely targeted biological functions.

Applications As Research Tools and Chemical Probes

Utilization in Receptor-Ligand Interaction Studies

Currently, there is a notable absence of publicly available scientific literature detailing the specific use of 1-(5-Chloro-2-fluorobenzyl)piperazine in receptor-ligand interaction studies. While the broader class of benzylpiperazine derivatives has been investigated for its affinity towards various receptors, particularly sigma-1 (σ1) receptors, specific binding data, such as affinity constants (Kᵢ) or inhibition constants (IC₅₀), for 1-(5-Chloro-2-fluorobenzyl)piperazine are not documented.

The investigation of substituted benzylpiperazines as ligands for the σ1 receptor is an active area of research. These studies often involve systematic modifications of the benzyl (B1604629) and piperazine (B1678402) rings to understand the structure-activity relationships (SAR) that govern binding affinity and selectivity. For instance, the nature and position of substituents on the phenyl ring can significantly influence receptor interaction. However, without specific experimental data, any discussion of the potential receptor binding profile of 1-(5-Chloro-2-fluorobenzyl)piperazine remains speculative.

Employment as Key Building Blocks in Complex Organic Synthesis

The chemical structure of 1-(5-Chloro-2-fluorobenzyl)piperazine, featuring a reactive secondary amine within the piperazine ring, makes it a valuable building block in the synthesis of more complex molecules. Its utility as an intermediate is documented in patent literature, highlighting its role in the generation of novel compounds with potential therapeutic applications.

One notable example of its use is in the synthesis of a series of substituted piperazine derivatives intended for the treatment of various diseases. In this context, 1-(5-Chloro-2-fluorobenzyl)piperazine serves as a key intermediate, which is further functionalized to produce a library of compounds for biological screening. The general synthetic approach involves the reaction of the secondary amine of the piperazine with a suitable electrophile, allowing for the introduction of diverse chemical moieties.

Table 1: Exemplary Use of 1-(5-Chloro-2-fluorobenzyl)piperazine in Synthesis

| Starting Material | Synthetic Step | Resulting Compound Class | Potential Application |

| 1-(5-Chloro-2-fluorobenzyl)piperazine | Acylation, Alkylation, or Reductive Amination | Novel substituted piperazine derivatives | Pharmaceutical drug discovery |

This application underscores the importance of 1-(5-Chloro-2-fluorobenzyl)piperazine as a versatile scaffold in synthetic chemistry, providing a foundation for the creation of new chemical entities with diverse pharmacological profiles.

Use in Biochemical Assays for Target Identification and Validation

There is no specific information available in the scientific literature regarding the use of 1-(5-Chloro-2-fluorobenzyl)piperazine in biochemical assays for the purpose of target identification and validation. Such assays are crucial in the early stages of drug discovery to identify the biological targets of a compound and to validate the relevance of these targets to a particular disease.

In principle, a compound like 1-(5-Chloro-2-fluorobenzyl)piperazine could be employed in various biochemical assays. For example, it could be used in competitive binding assays to identify its target receptor or enzyme. Furthermore, if the compound were found to have a specific biological activity, it could be used as a tool to probe the function of its target in cellular or in vitro systems. However, without any published research in this area, its role as a tool for target identification and validation remains theoretical.

Development of Radiolabeled Probes for Imaging Research (e.g., 18F-labelling)

The development of radiolabeled probes for in vivo imaging techniques such as Positron Emission Tomography (PET) is a critical aspect of modern medical research. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a molecule allows for the non-invasive visualization and quantification of biological processes.

While there is significant interest in developing ¹⁸F-labeled benzylpiperazine derivatives as PET ligands for imaging σ1 receptors in the brain, no studies have been published that specifically describe the radiolabeling of 1-(5-Chloro-2-fluorobenzyl)piperazine. Research in this area has focused on other benzylpiperazine analogs, where the fluorine atom for radiolabeling is typically introduced onto a part of the molecule that is amenable to established radiochemical methods.

The general strategy for creating such PET probes involves the synthesis of a precursor molecule that can be readily labeled with ¹⁸F in the final step of the synthesis. For benzylpiperazine derivatives, this often involves a nucleophilic substitution reaction with [¹⁸F]fluoride. The selection of the precursor and the labeling conditions are critical to ensure high radiochemical yield and specific activity of the final radiotracer. Although theoretically possible, the development of an ¹⁸F-labeled version of 1-(5-Chloro-2-fluorobenzyl)piperazine has not been reported.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Chloro-2-fluorobenzyl)piperazine and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF under basic conditions (K₂CO₃), followed by click chemistry with azidobenzene derivatives (CuSO₄ catalysis) to form triazole analogs . Similar protocols can be adapted for chloro-fluoro substitutions by adjusting starting reagents and reaction conditions.

Q. How are structural modifications (e.g., β-cyclodextrin inclusion) evaluated for their impact on toxicity and bioactivity?

- Methodological Answer : Modified derivatives are characterized via elemental analysis, NMR, and HPLC. Toxicity is assessed using in vitro cytotoxicity assays (e.g., MTT), while bioactivity (e.g., antiplatelet or anesthetic effects) is tested in animal models (e.g., infiltration anesthesia in rodents). Reduced toxicity in β-cyclodextrin-modified derivatives has been observed, though this may correlate with diminished bioactivity .

Q. What analytical techniques are critical for confirming the purity and structure of piperazine derivatives?

- Methodological Answer : Spectral methods like ¹H/¹³C NMR and FT-IR are essential for structural confirmation. Chromatography (TLC, HPLC) and mass spectrometry (GC-EI-MS) validate purity. For isomers (e.g., ortho vs. para substitutions), Raman microspectroscopy with multivariate analysis (PCA, LDA) distinguishes spectral fingerprints .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., Cl, F) influence receptor binding affinity in arylpiperazines?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like serotonin receptors (5-HT₁A). Substituent position (e.g., 5-chloro-2-fluoro vs. 3-chloro) alters coplanarity between the aryl ring and piperazine nitrogen, affecting agonist/antagonist activity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiplatelet vs. anesthetic effects)?

- Methodological Answer : Comparative studies should standardize assays (e.g., platelet aggregation vs. nerve block duration) and control variables (e.g., solvent, dosing). Meta-analyses of literature data (e.g., cross-referencing antiplatelet [32] in with receptor binding ) identify mechanistic overlaps or assay-specific artifacts.

Q. Can piperazine derivatives enhance CO₂ capture efficiency in flue gas systems?

- Methodological Answer : Piperazine acts as a promoter in K₂CO₃-based solvents, accelerating CO₂ absorption via bicarbonate formation. Experimental optimization involves PTFE membrane contactors to assess parameters like flow rate, temperature, and solvent stability. Thermal degradation and vapor pressure limits require thermogravimetric analysis (TGA) .

Q. How do supramolecular interactions (e.g., host-guest complexes) affect the thermal stability of piperazine derivatives?

- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis reveal non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in inclusion complexes. Differential scanning calorimetry (DSC) quantifies melting points and decomposition thresholds, critical for pharmaceutical formulation .

Q. What role does N-methylation play in the biosynthetic pathway of strained piperazine alkaloids (e.g., herquline A)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.